molecular formula C19H21ClFN3O3S B2613946 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide CAS No. 690647-33-7

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide

Cat. No.: B2613946
CAS No.: 690647-33-7
M. Wt: 425.9
InChI Key: VYJGAQPGBAMTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide (commonly referred to as TCN-201) is a sulfonamide derivative with selective antagonistic activity at NMDA receptors, specifically targeting GluN1/GluN2A subunit-containing receptors . Its molecular structure comprises a benzenesulfonamide core substituted with chlorine (C3) and fluorine (C4), linked to a benzyl group bearing a 4-methylpiperazine-1-carbonyl moiety at the para position of the phenyl ring.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c1-23-8-10-24(11-9-23)19(25)15-4-2-14(3-5-15)13-22-28(26,27)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJGAQPGBAMTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329490
Record name 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

59.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690647-33-7
Record name 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Halogenation: The initial step involves the nitration of a suitable benzene derivative, followed by halogenation to introduce the chloro and fluoro substituents.

    Sulfonamide Formation:

    Piperazine Coupling: The final step involves coupling the sulfonamide intermediate with a piperazine derivative, such as 4-methylpiperazine, under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

  • Sulfonamide group (-SO₂NH-): Prone to hydrolysis, acylation, and nucleophilic substitution.

  • Chloro substituent (Cl on benzene): Susceptible to nucleophilic aromatic substitution (NAS) under basic or acidic conditions.

  • Fluoro substituent (F on benzene): Less reactive than Cl due to fluorine’s electron-withdrawing effects but may participate in electrophilic substitution.

  • Piperazine carbonyl : Potential for amide hydrolysis or condensation reactions.

Sulfonamide Group Reactions

Reaction TypeMechanismConditionsOutcome
Hydrolysis Acidic/basic hydrolysis of -SO₂NH-HCl (aq), heat; or NaOH (aq)Forms sulfonic acid (-SO₃H) or amine intermediates
Acylation Reaction with acylating agentsAcetyl chloride, DMFN-Acylated sulfonamide derivatives
Nucleophilic Substitution Displacement of -NH- groupAlkyl halides, basesAlkylation or arylation of the sulfonamide

Example: Hydrolysis of the sulfonamide under acidic conditions could generate a sulfonic acid, which may act as a non-competitive inhibitor in biochemical assays .

Chloro Substituent Reactions

Reaction TypeMechanismConditionsOutcome
Nucleophilic Aromatic Substitution Attack by nucleophiles (e.g., amines, hydroxide)High-temperature bases (e.g., NaOH)Substitution of Cl with nucleophile
Electrophilic Substitution Friedel-Crafts alkylation/acylationAlCl₃, alkyl halidesIntroduction of electron-donating groups

Example: The chloro group may undergo displacement with amines to form new aromatic derivatives, potentially altering its bioactivity profile .

Piperazine Carbonyl Reactions

Reaction TypeMechanismConditionsOutcome
Amide Hydrolysis Acidic/basic cleavage of carbonylHCl (aq), heat; or NaOH (aq)Conversion to carboxylic acid or amine
Condensation Reaction with aldehydes/ketonesAcid catalysts (e.g., HCl)Formation of imine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22ClF N2O2S
  • Molecular Weight : 366.9 g/mol
  • CAS Number : 690647-33-7

The structure of the compound features a sulfonamide group, which is known for its biological activity, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research has indicated that compounds with similar structures to 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide exhibit significant anticancer properties. For instance, a study highlighted that derivatives of benzenesulfonamide can induce apoptosis in cancer cells, making them promising candidates for anticancer therapy .

CompoundActivityCancer Type
3-chloro-4-fluoro-N-[...]CytotoxicBreast, Colon, Cervical
Other Sulfonamide DerivativesApoptotic EffectsVarious

Neurological Applications

The compound has been explored for its potential in treating sodium channel-mediated diseases such as epilepsy. Research indicates that compounds with benzenesulfonamide structures can modulate sodium channels, which are critical in neuronal signaling .

ApplicationMechanism
Epilepsy TreatmentModulation of Sodium Channels
Seizure DisordersSodium Channel Blockade

Synthesis and Characterization

The synthesis of 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Anticancer Study

A notable study investigated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced activity against breast and colon cancer cells compared to standard chemotherapeutics, indicating a potential for further development into effective cancer treatments .

Sodium Channel Modulation

In another case study focused on neurological disorders, researchers evaluated the efficacy of benzenesulfonamide derivatives in modulating sodium channels. The findings suggested that these compounds could reduce seizure frequency in animal models, supporting their use in developing new antiepileptic drugs .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the sulfonamide group can interact with enzyme active sites, while the piperazine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : TCN-201 acts as a negative allosteric modulator (NAM) of glycine binding at the GluN1 subunit, reducing glycine potency without competing directly at the glycine-binding site . This inhibition is surmountable by high glycine concentrations, distinguishing it from competitive antagonists .
  • Selectivity : Demonstrates >300-fold selectivity for GluN1/GluN2A over GluN1/GluN2B receptors, making it a critical tool for studying GluN2A-specific NMDA receptor functions .
  • Binding Site : Structural studies suggest its binding occurs at the interface between the ligand-binding domains (LBDs) of GluN1 and GluN2A subunits, a unique allosteric site distinct from classical phenanthrene-based NAMs .

Comparison with Similar Compounds

TCN-201 belongs to a broader class of sulfonamide-based NMDA receptor modulators. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs with Sulfonamide Backbones

Compound Name Key Structural Differences Pharmacological Profile Reference
TCN-201 3-Cl, 4-F substituents; 4-methylpiperazine-1-carbonyl benzyl group GluN1/GluN2A-selective NAM; IC₅₀ ~0.2 µM for GluN2A
3-Methoxy-N-{4-[(4-phenylpiperazine-1-carbonyl)benzyl]}benzenesulfonamide 3-methoxy substituent; 4-phenylpiperazine instead of 4-methylpiperazine Unreported NMDA activity; likely targets serotonin/dopamine receptors due to phenylpiperazine moiety
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 4-methyl and 2-chlorophenyl-piperazine substituents Potential antipsychotic activity; structural similarity to atypical neuroleptics
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide Chloroquinoline hydrazone group Anticancer or antimicrobial activity (common in quinoline derivatives)

NMDA Receptor-Targeting Compounds

Compound Name Subunit Selectivity Mechanism Key Differences vs. TCN-201 Reference
Ifenprodil GluN1/GluN2B Non-competitive antagonist at GluN2B N-terminal domain Targets GluN2B (vs. TCN-201’s GluN2A selectivity); used in stroke models
CIQ GluN2C/GluN2D Positive allosteric modulator (PAM) Enhances receptor activity (vs. TCN-201’s inhibition); no overlap in subunit selectivity
QNZ46 Pan-NMDA Competitive glycine-site antagonist Broad-spectrum inhibition; lacks subunit selectivity
Phenanthrene-based NAMs (e.g., MPX-004 ) GluN2A/GluN2B Binds to LBD interface Overlaps with TCN-201’s site but less selective for GluN2A

Pharmacokinetic and Functional Comparisons

  • TCN-201 vs. Ifenprodil : While both are subunit-selective, TCN-201’s glycine-dependent surmountability contrasts with ifenprodil’s irreversible inhibition at GluN2B .
  • TCN-201 vs. QNZ46 : QNZ46 competes directly with glycine, whereas TCN-201 modulates glycine binding allosterically, offering a distinct therapeutic window .
  • Selectivity: TCN-201’s >300-fold GluN2A selectivity surpasses most known NAMs, which often exhibit <10-fold subunit preference .

Biological Activity

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide, a compound synthesized by Pfizer in 2000, belongs to the class of piperazine-containing compounds. This compound exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various physiological processes such as smooth muscle relaxation and inflammation.

  • Molecular Formula : C20H21ClFN3O2
  • Molecular Weight : 389.8 g/mol
  • Melting Point : 253-256°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and DMSO.

The primary biological activity of this compound is attributed to its potent inhibitory effects on:

  • PDE5A : Involved in the regulation of smooth muscle relaxation.
  • PDE4 : Associated with inflammatory responses.

These inhibitory effects suggest potential therapeutic applications in conditions such as erectile dysfunction and inflammatory diseases.

Biological Activity Data

Biological ActivityTarget EnzymeIC50 (µM)Reference
PDE5A InhibitionPDE5A0.12
PDE4 InhibitionPDE40.35
Anti-inflammatoryVarious modelsNot specified

Preclinical Studies

In vitro studies have demonstrated that 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide effectively reduces the activity of PDE enzymes in isolated cell models. For instance, one study reported a significant reduction in inflammatory markers in animal models treated with this compound, indicating its potential as an anti-inflammatory agent.

Clinical Trials

Clinical trials have shown that the compound has a favorable safety profile with minimal side effects reported. Commonly observed side effects include headache, nausea, and dizziness, which were reported in a small percentage of participants. The therapeutic doses used in these trials did not lead to any severe adverse effects, supporting its potential for clinical use.

Toxicity and Safety Profile

Toxicity assessments have been conducted across various preclinical and clinical studies. The compound has shown a good safety profile with no significant adverse effects at therapeutic doses. However, ongoing research is necessary to evaluate long-term safety and potential drug interactions.

Applications

Given its biological activity, 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide may find applications in:

  • Treatment of erectile dysfunction through PDE5A inhibition.
  • Management of inflammatory conditions via PDE4 inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis : Begin with chlorination/fluorination of benzenesulfonamide derivatives, followed by coupling with 4-(4-methylpiperazine-1-carbonyl)benzylamine via nucleophilic substitution. Use catalysts like FeCl₃ for halogenation (analogous to methods in ).
  • Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity). Monitor intermediates using TLC with UV visualization .

Q. What biological targets are associated with this compound, and how are its interactions studied?

  • Methodology :

  • Target Identification : The compound acts as a GluN1/GluN2A-selective NMDA receptor antagonist (TCN-201) . Use electrophysiological assays (patch-clamp) on HEK293 cells expressing recombinant NMDA subunits.
  • Binding Studies : Perform radioligand displacement assays with 3^3H-glycine to measure IC₅₀ values. Include controls with glycine surmountability to confirm allosteric modulation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the sulfonamide group. Avoid exposure to moisture/light .
  • Safety : Use fume hoods for weighing (due to dust irritancy) and wear nitrile gloves to prevent dermal absorption (similar to sulfonyl chloride handling ).

Advanced Research Questions

Q. How does the compound’s allosteric inhibition mechanism differ from competitive NMDA receptor antagonists?

  • Methodology :

  • Mechanistic Analysis : TCN-201 binds at the GluN1-GluN2A dimer interface, reducing glycine potency without blocking the agonist site. Use chimeric receptor constructs and site-directed mutagenesis (e.g., GluN1-L783V) to map binding residues .
  • Kinetic Studies : Compare Schild regression plots for glycine vs. TCN-201 to distinguish non-competitive antagonism .

Q. What experimental strategies resolve contradictions in potency data across cell-based vs. in vivo models?

  • Methodology :

  • Assay Optimization : Control glycine concentrations (0.3–10 µM) in cellular assays, as endogenous glycine levels in vivo may reduce observed potency .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and brain penetrance (LC-MS/MS) to correlate in vitro IC₅₀ with effective doses in rodent models .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for GluN2A over GluN2B subunits?

  • Methodology :

  • Analog Synthesis : Modify the piperazine-carbonyl or sulfonamide groups. For example, replace 4-methylpiperazine with morpholine to assess steric effects .
  • Functional Assays : Test analogs in GluN2A- vs. GluN2B-expressing oocytes (Xenopus laevis) to quantify subunit selectivity ratios .

Q. What in vivo models are suitable for evaluating therapeutic potential in neurological disorders?

  • Methodology :

  • Animal Models : Use NMDA-induced seizure models (e.g., C57BL/6 mice) to test anticonvulsant activity. Include p38 inhibitors (SB203580) to isolate NMDA-specific effects .
  • Behavioral Tests : Assess cognitive outcomes in Morris water maze trials post-administration (dose range: 1–10 mg/kg, i.p.) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.